molecular formula C16H26N2O3S B5852629 4-ethoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide

4-ethoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide

Cat. No. B5852629
M. Wt: 326.5 g/mol
InChI Key: DQGKDBAYPXDHQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide, also known as EPPB, is a chemical compound that has been extensively studied in scientific research. EPPB is a sulfonamide derivative that has been used as a tool compound for the investigation of protein-protein interactions.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide involves the inhibition of protein-protein interactions. 4-ethoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide binds to a specific site on the target protein, preventing it from interacting with its partner protein. This disrupts the function of the protein complex, leading to downstream effects on cellular processes.
Biochemical and Physiological Effects:
4-ethoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. Inhibition of the STAT3 protein complex by 4-ethoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide has been shown to lead to decreased cell viability and increased apoptosis in cancer cells. Inhibition of the HDAC6-Hsp90 protein complex by 4-ethoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide has been shown to lead to decreased protein folding and increased protein degradation.

Advantages and Limitations for Lab Experiments

One advantage of using 4-ethoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide in lab experiments is its specificity for protein-protein interactions. 4-ethoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide has been shown to have little to no effect on other cellular processes, making it a useful tool for investigating specific protein complexes. One limitation of using 4-ethoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide is its relatively low potency, which may require higher concentrations to achieve the desired effect.

Future Directions

There are many potential future directions for the use of 4-ethoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide in scientific research. One area of interest is the investigation of the role of protein-protein interactions in disease states, such as cancer and neurodegenerative disorders. 4-ethoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide may also be useful in the development of new therapeutics targeting specific protein complexes. Additionally, further research is needed to optimize the potency and specificity of 4-ethoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide for different protein-protein interactions.

Synthesis Methods

The synthesis of 4-ethoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide involves the reaction of 4-ethoxybenzenesulfonyl chloride with 3-(1-piperidinyl)propylamine. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is 4-ethoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide, which can be purified by recrystallization.

Scientific Research Applications

4-ethoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide has been widely used in scientific research as a tool compound for the investigation of protein-protein interactions. It has been shown to inhibit the interaction between the transcription factor STAT3 and its partner protein, which is involved in the regulation of cell growth and survival. 4-ethoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide has also been used to investigate the interaction between the histone deacetylase HDAC6 and the heat shock protein Hsp90, which is involved in protein folding and stabilization.

properties

IUPAC Name

4-ethoxy-N-(3-piperidin-1-ylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3S/c1-2-21-15-7-9-16(10-8-15)22(19,20)17-11-6-14-18-12-4-3-5-13-18/h7-10,17H,2-6,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGKDBAYPXDHQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCCCN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-[3-(piperidin-1-yl)propyl]benzenesulfonamide

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